N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The unique structure of this compound, which includes a 1,3,4-oxadiazole ring and a tetrahydronaphthalene moiety, contributes to its interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 5,6,7,8-tetrahydronaphthalene-2-amine under dehydrating conditions. This reaction can be facilitated by using reagents such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl ring and other positions on the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in critical biological processes, such as DNA replication and cell division. For example, it has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, leading to the suppression of cancer cell growth . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea: This compound is another oxadiazole derivative with insecticidal properties.
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propenamide: Known for its anticancer activity.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones: These compounds exhibit antioxidant properties.
Uniqueness
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide stands out due to its unique combination of the oxadiazole ring and tetrahydronaphthalene moiety. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness .
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-3,7-8,10-12H,4-6,9H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMFSDABENSELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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